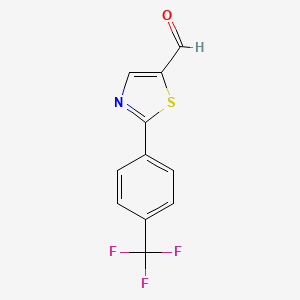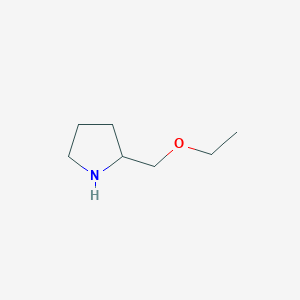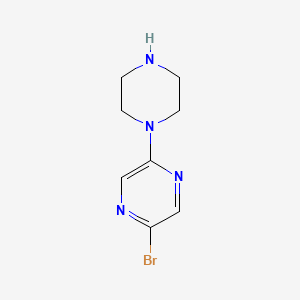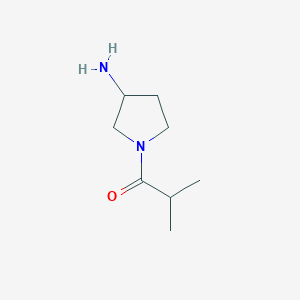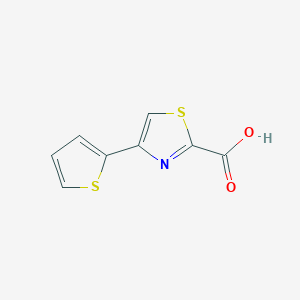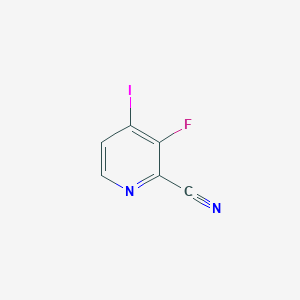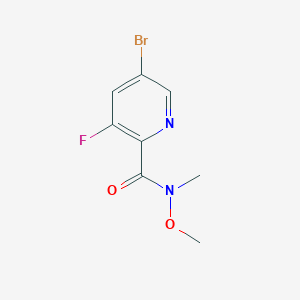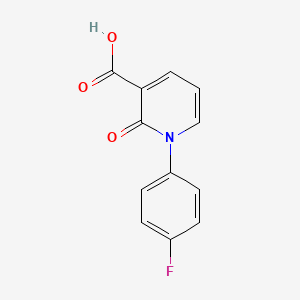
4-(2-Methoxy-4-nitrophenyl)morpholine
Overview
Description
“4-(2-Methoxy-4-nitrophenyl)morpholine” is a chemical compound with the molecular formula C11H14N2O4 . It has a molecular weight of 238.24 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, pyrrolidine derivatives have been synthesized starting from (2S,4R)-4-hydroxyproline . Another synthesis method involves the reaction of 4-(2-methoxyphenyl)morpholine with BBr3 in CH2Cl2 .Molecular Structure Analysis
The molecular structure of “4-(2-Methoxy-4-nitrophenyl)morpholine” consists of a morpholine ring attached to a methoxy-nitrophenyl group . The InChI code for this compound is 1S/C11H14N2O4/c1-16-11-8-9(2-3-10(11)13(14)15)12-4-6-17-7-5-12/h2-3,8H,4-7H2,1H3 .Physical And Chemical Properties Analysis
“4-(2-Methoxy-4-nitrophenyl)morpholine” is a solid at room temperature with a molecular weight of 238.24 . The compound has a density of 1.263g/cm3 and a boiling point of 425.601ºC at 760 mmHg .Scientific Research Applications
Precursor in Medicinal Chemistry
“4-(2-Methoxy-4-nitrophenyl)morpholine” has been widely used as a precursor in medicinal chemistry . It is synthesized by means of a nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene and thiomorpholine .
Antidiabetic Drugs
This compound has found applications in the field of antidiabetic drugs . It is used in the synthesis of drugs that help control blood sugar levels in people with diabetes.
Antimigraine Drugs
It is also used in the development of antimigraine drugs . These drugs help in the treatment of migraine attacks.
Kinase Inhibitors
“4-(2-Methoxy-4-nitrophenyl)morpholine” is used in the synthesis of kinase inhibitors . Kinase inhibitors are a type of drug that blocks certain proteins called kinases, which play a role in cell growth and survival.
Reverse Transcriptase Inhibitors
This compound is used in the development of reverse transcriptase inhibitors . These drugs are used in the treatment of diseases like HIV/AIDS.
Antibiotics
It is used in the synthesis of antibiotics . Antibiotics are drugs that fight infections caused by bacteria.
Antifungal Agents
“4-(2-Methoxy-4-nitrophenyl)morpholine” is used in the development of antifungal agents . These drugs are used to treat fungal infections.
Antimycobacterial Agents
This compound is used in the synthesis of antimycobacterial agents . These drugs are used to treat infections caused by mycobacteria, such as tuberculosis.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-(2-Methoxy-4-nitrophenyl)morpholine are currently unknown. This compound is a specialty product for proteomics research
Mode of Action
The compound contains a morpholine motif, which is found in many biologically relevant compounds . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Result of Action
As a specialty product for proteomics research , it is likely that this compound could have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
4-(2-methoxy-4-nitrophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-16-11-8-9(13(14)15)2-3-10(11)12-4-6-17-7-5-12/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORWLDQABONDQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620354 | |
| Record name | 4-(2-Methoxy-4-nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxy-4-nitrophenyl)morpholine | |
CAS RN |
97459-72-8 | |
| Record name | 4-(2-Methoxy-4-nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1343162.png)
